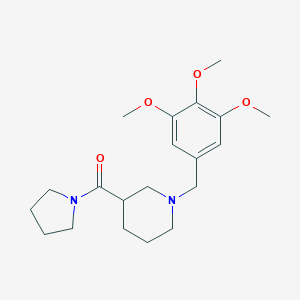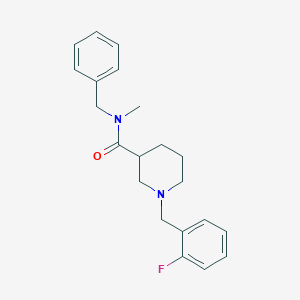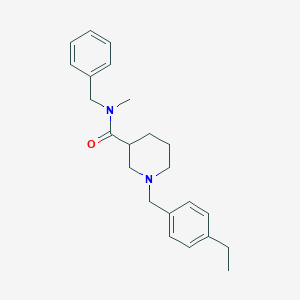METHANONE](/img/structure/B246879.png)
[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethoxybenzyl group and a methoxyphenyl methanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the benzyl and methanone groups. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,4-Dimethoxybenzyl Group: The piperazine ring is then reacted with 2,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the benzyl group.
Introduction of Methoxyphenyl Methanone Group: The final step involves the reaction of the substituted piperazine with 2-methoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride or ferric chloride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry
In chemistry, [4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of [4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. The piperazine ring and aromatic groups allow it to bind to proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- [4-(2-Methoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone
- [4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-chlorophenyl)methanone
- [4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-nitrophenyl)methanone
Uniqueness
What sets [4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE apart from similar compounds is the presence of both the 2,4-dimethoxybenzyl and 2-methoxyphenyl groups
属性
分子式 |
C21H26N2O4 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O4/c1-25-17-9-8-16(20(14-17)27-3)15-22-10-12-23(13-11-22)21(24)18-6-4-5-7-19(18)26-2/h4-9,14H,10-13,15H2,1-3H3 |
InChI 键 |
YBDHSGPMRYZIBV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC |
规范 SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B246812.png)
![2-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol](/img/structure/B246818.png)
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B246819.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)
![1'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246830.png)
![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)

![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)

![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)


![N-benzyl-1-[(2-ethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B246848.png)
